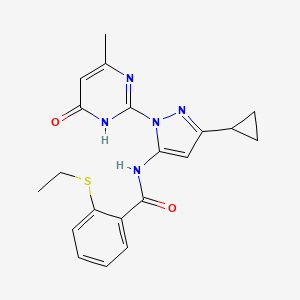

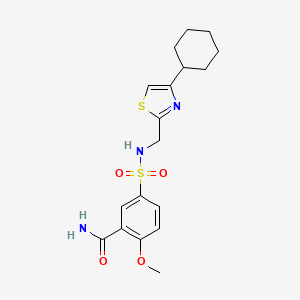

N-(3-环丙基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-2-(乙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

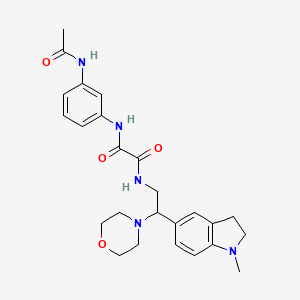

The compound "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide" is a benzamide-based heterocyclic compound. The structure suggests that it is a derivative of pyrazolo[3,4-d]pyrimidin-4-one, which is a fused heterocycle known for various biological activities. The presence of a benzamide moiety and substitutions at specific positions on the pyrazole and pyrimidine rings could indicate potential biological activities such as antiviral or herbicidal properties.

Synthesis Analysis

The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step process starting with the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions to incorporate the specific cyclopropyl and ethylthio groups.

Molecular Structure Analysis

The molecular structure of benzamide-based heterocycles is characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall three-dimensional conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide-based heterocycles can undergo various chemical reactions depending on their functional groups and substitution patterns. The reactivity of the pyrazole and pyrimidine rings can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in further chemical transformations or its interaction with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide-based heterocycles, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of specific substituents can affect these properties, which in turn can impact the compound's biological activity and potential as a pharmaceutical agent. For instance, the lipophilicity introduced by the ethylthio group could enhance cell membrane permeability, while the cyclopropyl group might affect the compound's metabolic stability .

Relevant Case Studies

Case studies involving benzamide-based heterocycles have demonstrated significant biological activities. For example, certain synthesized compounds showed remarkable anti-influenza A virus activity, specifically against the H5N1 subtype, with viral reduction in the range of 85–65% . Another study reported novel derivatives exhibiting herbicidal activity, with some compounds achieving 100% inhibition against the stalk and root of certain plants at specific dosages . These findings suggest that the compound may also possess similar biological properties, warranting further investigation.

科学研究应用

合成和生物活性

研究表明,已合成出与 N-(3-环丙基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-2-(乙硫基)苯甲酰胺结构相似的化合物,并评估了它们的生物活性。例如,6-氮代脱谷氨霉素和几种 3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷的合成显示出对麻疹体外显着的活性,以及对 L1210 和 P388 白血病的中等抗肿瘤活性,展示了它们在抗病毒和抗癌研究中的潜力 (Petrie 等人,1985 年)。

抗病毒应用

一项研究描述了一种新的苯甲酰胺基 5-氨基吡唑及其衍生物的新合成途径,证明了它们对禽流感(H5N1)具有显着的抗病毒活性,表明在对抗禽流感病毒方面具有潜在的应用 (Hebishy 等人,2020 年)。

抗癌和抗炎剂

合成了一系列新型吡唑并嘧啶衍生物,并显示出作为抗癌和抗 5-脂氧合酶剂的潜力。这突出了此类化合物在开发新的癌症和炎症性疾病治疗剂中的作用 (Rahmouni 等人,2016 年)。

属性

IUPAC Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-3-28-16-7-5-4-6-14(16)19(27)22-17-11-15(13-8-9-13)24-25(17)20-21-12(2)10-18(26)23-20/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,22,27)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXZBTGREIZKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)